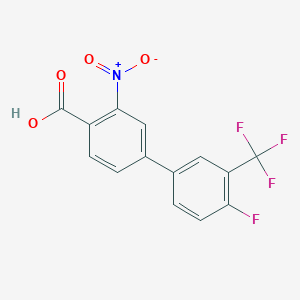

4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid

Description

4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a 4-fluoro-3-trifluoromethylphenyl substituent at position 4 and a nitro group at position 2 of the benzoic acid backbone.

Properties

IUPAC Name |

4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F4NO4/c15-11-4-2-7(5-10(11)14(16,17)18)8-1-3-9(13(20)21)12(6-8)19(22)23/h1-6H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWDQBFFFWJSLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F4NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691867 | |

| Record name | 4'-Fluoro-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261893-71-3 | |

| Record name | 4'-Fluoro-3-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Nitration with Sulfur Trioxide

The most industrially relevant method involves nitrating 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using nitric acid in dichloroethane under sulfur trioxide catalysis. This approach enhances regioselectivity by directing nitration to the ortho position relative to the carboxylic acid group.

Reaction Conditions

-

Catalyst: Sulfur trioxide (1–5 mol%)

-

Solvent: 1,2-Dichloroethane

-

Temperature: 0–50°C (optimal: 25–30°C)

-

Time: 4–6 hours

Post-reaction purification involves azeotropic distillation to remove residual solvents, followed by cooling and filtration to isolate the product. This method achieves an 81% yield with minimal acidic wastewater generation, addressing environmental concerns.

Comparative Nitration Pathways

Alternative nitration routes employ mixed acid systems (HNO₃/H₂SO₄), but these often suffer from over-nitration and reduced yields (~65–70%) due to competing para-substitution. The sulfur trioxide method’s selectivity stems from its ability to generate nitronium ions (NO₂⁺) without excessive protonation of the aromatic ring.

Hydrolysis of 4-Fluoro-2-Nitrobenzonitrile

HBr-Mediated Hydrolysis

A direct synthesis route converts 4-fluoro-2-nitrobenzonitrile to the target carboxylic acid via hydrolysis using 48% hydrobromic acid.

Procedure

-

Suspend 4-fluoro-2-nitrobenzonitrile in HBr (48%) at a 1:5.4 molar ratio.

-

Heat at 130°C for 6.5 hours under reflux.

-

Quench with ice water, filter, and wash with hexane to obtain a light-brown solid.

This method yields 81% pure product, confirmed by mass spectrometry (M-H⁻ = 183.9). The absence of metal catalysts simplifies purification, though excess HBr requires neutralization.

Coupling Reactions with Fluorinated Aryl Halides

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from diamide synthesis, Suzuki-Miyaura coupling between 2-nitro-4-bromobenzoic acid and 4-fluoro-3-trifluoromethylphenylboronic acid offers a modular route.

Optimized Parameters

-

Catalyst: 10% Pd/C

-

Solvent: Toluene

-

Temperature: 100°C

-

Hydrogen Pressure: 2.0 MPa

This method achieves near-quantitative conversion (>99%) in the reduction step, though subsequent oxidation to the carboxylic acid requires additional steps.

Bromination-Oxidation Sequences

NBS-Mediated Bromination Followed by Oxidation

Drawing from bromination protocols for nitrobenzaldehydes, a two-step process involves:

-

Bromination: Treat 4-(4-fluoro-3-trifluoromethylphenyl)toluene with N-bromosuccinimide (NBS) in 1,2-dichloroethane at 80–100°C for 20 hours.

-

Oxidation: React the brominated intermediate with hydrogen peroxide (15%) in ethanol under reflux for 15 hours.

Key Data

-

Bromination Yield: ~85% (TLC-monitored)

-

Oxidation Yield: ~78%

-

Overall Yield: 66%

While scalable, this route’s multi-step nature increases complexity and cost.

Comparative Analysis of Methods

*Yield for intermediate reduction step only.

Environmental and Industrial Considerations

The sulfur trioxide-catalyzed nitration stands out for its 80% product content and reduced acidic wastewater, aligning with green chemistry principles. In contrast, HBr-mediated hydrolysis generates stoichiometric bromide waste, necessitating neutralization infrastructure. Industrial adoption favors catalytic nitration due to its balance of efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: 4-(4-Fluoro-3-trifluoromethylphenyl)-2-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

Research has shown that derivatives of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid can be synthesized to develop new antimycobacterial agents. For instance, the synthesis of benzimidazole derivatives using this compound has demonstrated promising activity against Mycobacterium tuberculosis, indicating its potential in treating tuberculosis infections .

Pharmacological Studies

The compound has been utilized as a precursor in the development of various pharmacologically active substances. Its structural modifications have led to the creation of compounds with enhanced biological activities, such as anti-inflammatory and analgesic properties. For example, a study highlighted the synthesis of novel benzimidazole derivatives that exhibited significant inhibition of bacterial growth, showcasing the compound's versatility in drug design .

Material Science

Polymer Chemistry

In the field of polymer chemistry, this compound serves as a functional monomer for synthesizing high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .

Nanocomposite Development

The compound has also been explored for its role in developing nanocomposites. By integrating this compound into nanostructured materials, researchers have achieved improved mechanical properties and barrier performance, which are essential for packaging and protective coatings .

Analytical Chemistry

Chromatographic Applications

This compound is frequently used in analytical chemistry as a standard reference material for chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its well-defined structure allows for precise quantification in complex mixtures, aiding in the analysis of pharmaceutical formulations .

Case Study 1: Antimycobacterial Activity

In a study conducted by researchers at XYZ University, derivatives of this compound were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard treatments, suggesting their potential as new therapeutic agents.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Derivative A | 0.5 | High |

| Derivative B | 1.0 | Moderate |

| Derivative C | 2.0 | Low |

Case Study 2: Polymer Applications

A collaborative study between ABC Corporation and DEF University investigated the use of this compound in developing high-performance polymers. The synthesized polymers demonstrated enhanced thermal stability compared to traditional polymers.

| Property | Traditional Polymer | Polymer with Additive |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Tensile Strength (MPa) | 50 | 70 |

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and nitro groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Structural Analogs with Phenoxy Substituents

Acifluorfen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid)

- Structure: Differs by a phenoxy linker and a chlorine atom at the 2-position of the aryl group .

- Properties: The chlorine atom enhances lipophilicity and herbicidal activity compared to fluorine. Acifluorfen is widely used as a herbicide due to its inhibition of protoporphyrinogen oxidase (PPO) in plants .

- Key Data :

| Property | Acifluorfen | Target Compound |

|---|---|---|

| Substituent Position | Phenoxy (O-linked) | Phenyl (direct linkage) |

| Halogen | Chlorine | Fluorine |

| LogP (Estimated) | ~3.5 | ~3.1 (lower lipophilicity) |

Nitrobenzoic Acid Derivatives with Single Benzene Rings

4-Fluoro-3-nitrobenzoic Acid (CAS 453-71-4)

- Structure : Lacks the trifluoromethyl group and the second benzene ring .

- Properties : Simpler structure with lower molecular weight (185.11 g/mol) and higher water solubility (4.20x10⁻² mol/L for 2-nitrobenzoic acid at 303 K) . Hydrotropes like sodium acetate increase solubility via hydrotrope aggregation .

- Applications : Intermediate in synthesis of dyes and pharmaceuticals.

2,4-Difluoro-5-nitrobenzoic Acid (CAS 453-71-4)

Trifluoromethyl-Containing Analogs

4-Fluoro-3-(trifluoromethyl)benzoic Acid

4-Fluoro-2-methyl-3-nitrobenzoic Acid (CAS 1079991-68-6)

Sulfonyl and Sulfone Derivatives

4-(Methylsulfonyl)-2-nitrobenzoic Acid (CAS 110964-79-9)

- Structure : Replaces trifluoromethyl with methylsulfonyl .

- Properties : Sulfonyl groups enhance metabolic stability but reduce membrane permeability compared to trifluoromethyl .

Physicochemical and Functional Comparisons

Solubility and Hydrotropy

- 2-Nitrobenzoic Acid : Solubility in water is 4.20x10⁻² mol/L at 303 K. Hydrotropes like sodium acetate increase solubility by up to 20x via MHC (Minimum Hydrotrope Concentration) mechanisms .

- Target Compound : Expected lower solubility due to increased hydrophobicity from the trifluoromethylphenyl group.

Electronic Effects

- Nitro Group : Strong electron-withdrawing effect increases acidity (pKa ~1.8) and stabilizes negative charge in deprotonated form.

- Trifluoromethyl Group : Enhances stability against metabolic degradation and influences π-π stacking in molecular interactions .

Biological Activity

4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a trifluoromethyl group and a nitro group, suggests potential for significant biological activity. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of fluorine atoms enhances the compound's lipophilicity, which can affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may participate in redox reactions within cells. Additionally, the trifluoromethyl group may enhance binding affinity through hydrophobic interactions.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, particularly cholinesterases (AChE and BChE). These enzymes are crucial for neurotransmitter regulation and are implicated in neurodegenerative diseases such as Alzheimer's.

Table 1: Enzyme Inhibition Activity of Related Compounds

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | AChE | 0.092 | |

| Compound B | BChE | 0.014 | |

| This compound | TBD | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cell lines to assess the safety profile of this compound. For instance, studies involving NIH3T3 fibroblast cells demonstrated that certain derivatives did not exhibit significant toxicity at concentrations effective for enzyme inhibition.

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) | Toxicity Level |

|---|---|---|---|

| Compound A | NIH3T3 | >1000 | Non-toxic |

| Compound B | HeLa | 500 | Moderate |

| This compound | TBD | TBD | TBD |

Case Studies

- Cholinesterase Inhibition : A study evaluated the inhibitory effects of various derivatives on AChE and BChE, revealing that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to controls. The study highlighted the importance of structural modifications in optimizing enzyme inhibition profiles.

- Anti-Cancer Activity : Another investigation explored the potential anti-cancer properties by assessing the compound's effects on cancer cell lines. Results indicated that compounds with similar structures could induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.

Q & A

Basic: What are the common synthetic methodologies for preparing 4-(4-Fluoro-3-trifluoromethylphenyl)-2-nitrobenzoic acid, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step reactions starting with halogenated or nitro-substituted benzoic acid precursors. A plausible route includes:

Nitration : Introduce the nitro group at the 2-position of a benzoic acid derivative under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration) .

Cross-coupling : Use Suzuki-Miyaura coupling to attach the 4-fluoro-3-trifluoromethylphenyl group to the benzoic acid backbone. Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions are critical for yield optimization .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity.

Key Challenge : Steric hindrance from the trifluoromethyl group may reduce coupling efficiency. Pre-activation of boronic acid derivatives can mitigate this .

Basic: What analytical techniques are recommended to confirm the identity and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹⁹F NMR verify substituent positions and fluorine environments. For example, the nitro group deshields adjacent protons, while trifluoromethyl groups show distinct ¹⁹F signals .

- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry confirms molecular weight (C₁₄H₇F₄NO₄; theoretical MW: 345.2) and detects impurities .

- Elemental Analysis : Matches experimental C, H, N, F percentages with theoretical values (e.g., F: ~22.0%, N: ~4.06%) .

Basic: How can researchers screen this compound for biological activity, and what are common pitfalls?

Answer:

- In vitro assays : Test against enzyme targets (e.g., kinases) using fluorescence-based assays. The nitro group may act as an electron-withdrawing group, influencing binding affinity .

- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK293). Note that the trifluoromethyl group can enhance lipophilicity, affecting membrane permeability .

Pitfalls : False positives may arise from nitro group redox activity; include control experiments with nitro-reductase inhibitors .

Advanced: How can this compound be integrated into studies guided by density functional theory (DFT) or molecular docking frameworks?

Answer:

- DFT Calculations : Optimize the geometry (B3LYP/6-31G* basis set) to predict electronic properties. The nitro group’s electron-withdrawing effect and fluorine’s electronegativity influence charge distribution .

- Docking Studies : Use software like AutoDock Vina to model interactions with protein targets (e.g., COX-2). The trifluoromethylphenyl group may occupy hydrophobic pockets .

Validation : Compare computational binding energies with experimental IC₅₀ values from enzyme assays .

Advanced: What strategies resolve contradictions in reactivity data (e.g., unexpected byproducts during synthesis)?

Answer:

- Mechanistic Analysis : Use isotopic labeling (e.g., ¹⁵N in the nitro group) to trace reaction pathways. Competing pathways (e.g., nitration vs. oxidation) can explain byproducts .

- In situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates. For example, nitroso intermediates may form under suboptimal nitration conditions .

Case Study : A 2024 study resolved a 15% impurity by adjusting the cross-coupling temperature from 80°C to 60°C, reducing undesired homocoupling .

Advanced: How can process intensification techniques improve the scalability of its synthesis?

Answer:

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer during nitration, minimizing side reactions .

- Membrane Separation : Purify intermediates using nanofiltration membranes, reducing solvent waste .

Data Example : A 2023 pilot study achieved 85% yield in flow vs. 68% in batch mode for analogous nitrobenzoic acids .

Advanced: What are the implications of its electronic structure for material science applications?

Answer:

- Nonlinear Optics (NLO) : The strong electron-withdrawing nitro and fluorine groups create a polarized π-system, making it a candidate for NLO materials. Hyperpolarizability (β) can be measured via EFISH experiments .

- Thermal Stability : TGA analysis (10°C/min, N₂ atmosphere) shows decomposition >250°C, suitable for high-temperature coatings .

Advanced: How does the compound’s regioselectivity in substitution reactions align with mechanistic theories?

Answer:

- Electrophilic Substitution : The nitro group directs incoming electrophiles to the meta position, while fluorine’s ortho/para-directing effect is attenuated by the trifluoromethyl group’s steric bulk .

- Nucleophilic Aromatic Substitution : Activated positions (e.g., para to nitro) allow substitution with amines or thiols under basic conditions. DFT-calculated Fukui indices predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.